4-[3-(4-Bromophenyl)acryloyl]benzoic acid
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Overview
Description
4-[3-(4-Bromophenyl)acryloyl]benzoic acid is an organic compound that features a bromophenyl group attached to an acryloyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromophenyl)acryloyl]benzoic acid typically involves the following steps:
Acryloylation: The acryloyl group can be introduced through a Friedel-Crafts acylation reaction using acryloyl chloride (CH2=CHCOCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through various methods, including oxidation of a benzyl group or direct carboxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acryloylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Bromophenyl)acryloyl]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the acryloyl group can be achieved using hydrogenation (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[3-(4-Bromophenyl)acryloyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Bromophenyl)acryloyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the acryloyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-Chlorophenyl)acryloyl]benzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-[3-(4-Methylphenyl)acryloyl]benzoic acid: Contains a methyl group instead of bromine.
4-[3-(4-Nitrophenyl)acryloyl]benzoic acid: Features a nitro group instead of bromine.
Uniqueness
4-[3-(4-Bromophenyl)acryloyl]benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and enhance the compound’s ability to form stable complexes with biological targets.
Properties
CAS No. |
62557-89-5 |
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Molecular Formula |
C16H11BrO3 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H11BrO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10H,(H,19,20) |
InChI Key |
DRFCKXIBFWCGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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